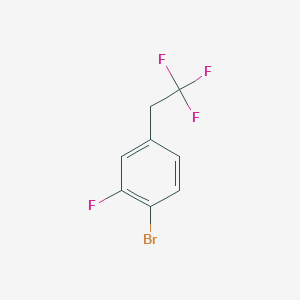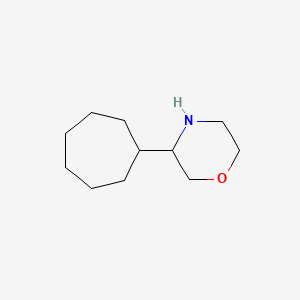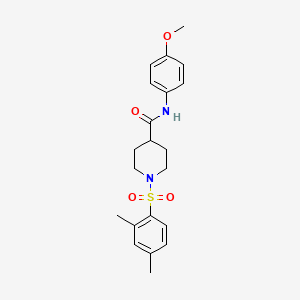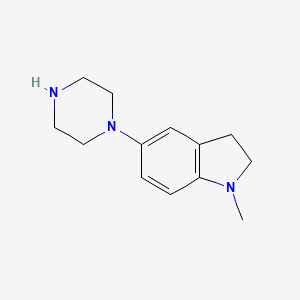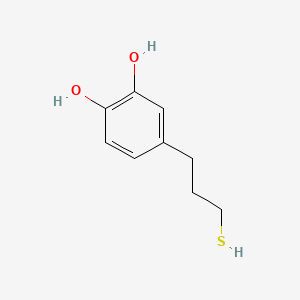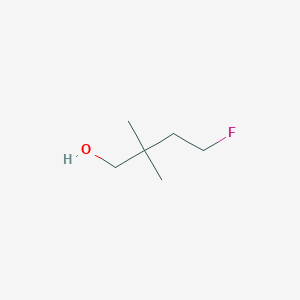
4-Fluoro-2,2-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,2-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a carbon chain with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-fluoro-2,2-dimethylbutane.
Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2,2-dimethylbutan-1-ol
- 4-Bromo-2,2-dimethylbutan-1-ol
- 4-Iodo-2,2-dimethylbutan-1-ol
Comparison: 4-Fluoro-2,2-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher reactivity and different biological activity profiles, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H13FO |
|---|---|
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
4-fluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
PKNNFGWWCWCKJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCF)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

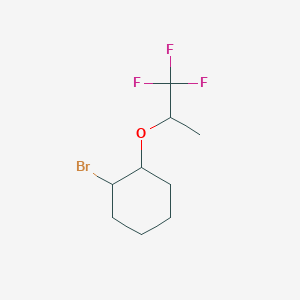



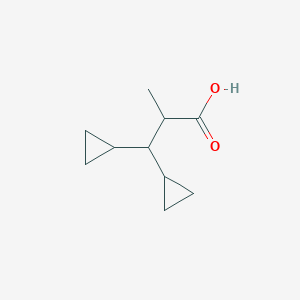
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
